(3R)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine
Overview
Description
(3R)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine is a chiral piperazine derivative characterized by the presence of a trifluoroethyl group and a methyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of 3-methylpiperazine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in tetrahydrofuran or potassium carbonate in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
(3R)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-methylpiperazine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
1-(2,2,2-trifluoroethyl)piperazine: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
(3R)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the methyl and trifluoroethyl groups, which confer distinct chemical properties and potential applications compared to its analogs. The combination of these groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research fields.
Biological Activity
(3R)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine is a chiral piperazine derivative characterized by a trifluoroethyl and a methyl group attached to the piperazine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The presence of the trifluoroethyl group enhances the compound's binding affinity and selectivity towards biological targets, which can modulate their activity. This modification is significant in drug design, as it may improve metabolic stability and bioavailability.
The mechanism of action for this compound involves interactions with specific molecular targets such as receptors and enzymes. The trifluoroethyl group plays a crucial role in enhancing these interactions, potentially leading to various biological effects.
Potential Applications
- Ligand Studies : The compound has been investigated for its potential as a ligand in receptor studies, which could provide insights into its role in pharmacology.
- Therapeutic Properties : It has been explored for possible therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
- Agrochemical Development : The compound is also utilized in developing agrochemicals and other industrial chemicals due to its unique properties.
Case Studies
- Anticancer Activity : Research indicates that piperazine derivatives exhibit anticancer properties. For instance, certain analogs have shown cytotoxicity against tumor cells and have been evaluated for their ability to induce apoptosis (cell death) in cancer models .
- Serotonin Modulation : Related compounds like 1-(2,2,2-trifluoroethyl)piperazine have demonstrated the ability to modulate serotonin levels in the brain. This suggests potential applications in treating disorders associated with serotonin dysregulation, such as depression and anxiety.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Investigated as a ligand; potential therapeutic properties | Presence of both methyl and trifluoroethyl groups |
1-(2,2,2-trifluoroethyl)piperazine | Modulates serotonin levels; potential antidepressant effects | Trifluoroethyl group enhances metabolic stability |
(3R)-3-methylpiperazine | Lacks trifluoroethyl group; different reactivity | Simpler structure with fewer biological applications |
Properties
IUPAC Name |
(3R)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-6-4-12(3-2-11-6)5-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWTUQXLOZSPKP-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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